REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[n:8]1[c:9]([CH2:25][O:26][CH2:27][c:28]2[cH:29][cH:30][c:31]([O:32][CH3:33])[cH:34][cH:35]2)[n:10][c:11]([CH:22]([CH3:23])[CH3:24])[c:12]1[S:13][c:14]1[cH:15][c:16]([Cl:21])[cH:17][c:18]([Cl:20])[cH:19]1.[CH3:36][OH:37]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[n:8]1[c:9]([CH2:25][OH:26])[n:10][c:11]([CH:22]([CH3:23])[CH3:24])[c:12]1[S:13][c:14]1[cH:15][c:16]([Cl:21])[cH:17][c:18]([Cl:20])[cH:19]1
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Name
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COc1ccc(COCc2nc(C(C)C)c(Sc3cc(Cl)cc(Cl)c3)n2Cc2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(COCc2nc(C(C)C)c(Sc3cc(Cl)cc(Cl)c3)n2Cc2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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CC(C)c1nc(CO)n(Cc2ccccc2)c1Sc1cc(Cl)cc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |